2-Cyanoprop-2-en-1-yl acetate
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Overview
Description
2-Cyanoprop-2-en-1-yl acetate is an organic compound with the molecular formula C6H7NO2 It is characterized by the presence of a cyano group (–CN) and an acetate group (–OCOCH3) attached to a prop-2-en-1-yl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanoprop-2-en-1-yl acetate typically involves the reaction of hydrocyanic acid with acrolein in the presence of a catalyst. The reaction proceeds as follows: [ \text{CH2=CHCHO + HCN → CH2=CHCH(CN)OH} ] The intermediate product, 2-cyano-2-propen-1-ol, is then acetylated using acetic anhydride to yield this compound: [ \text{CH2=CHCH(CN)OH + (CH3CO)2O → CH2=CHCH(CN)OCOCH3 + CH3COOH} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or acids.
Reduction: The compound can be reduced to form 2-cyano-2-propen-1-ol or other reduced derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters, amides, or ethers.
Scientific Research Applications
2-Cyanoprop-2-en-1-yl acetate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polymers through radical polymerization techniques.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of advanced materials with specific properties, such as adhesives and coatings.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-Cyanoprop-2-en-1-yl acetate involves its reactivity towards nucleophiles and electrophiles. The cyano group (–CN) and acetate group (–OCOCH3) provide sites for chemical reactions. The compound can participate in addition, substitution, and polymerization reactions, depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
2-Cyanoprop-2-yl 4-cyanodithiobenzoate: Used as a RAFT agent in controlled radical polymerization.
2-Cyanoprop-2-yl 1-dithionaphthalate: Utilized in photo-induced controlled radical polymerization.
Uniqueness: 2-Cyanoprop-2-en-1-yl acetate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields, including polymer chemistry and organic synthesis.
Properties
CAS No. |
800366-89-6 |
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Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-cyanoprop-2-enyl acetate |
InChI |
InChI=1S/C6H7NO2/c1-5(3-7)4-9-6(2)8/h1,4H2,2H3 |
InChI Key |
PBFLNNAACRDTIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=C)C#N |
Origin of Product |
United States |
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